3-Ethyl-5-oxohexanenitrile
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Overview
Description
3-Ethyl-5-oxohexanenitrile is an organic compound with the molecular formula C8H13NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) and a ketone group (-C=O) within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-5-oxohexanenitrile can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base, followed by acidification to yield the desired product . Another method includes the use of a Grignard reagent, where ethylmagnesium bromide reacts with 5-oxohexanenitrile to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-oxohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles and amides.
Scientific Research Applications
3-Ethyl-5-oxohexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-5-oxohexanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of various derivatives. These interactions are crucial for its biological and chemical activity .
Comparison with Similar Compounds
5-Oxohexanenitrile: Shares a similar structure but lacks the ethyl group.
Hexanenitrile: Lacks both the ketone and ethyl groups.
Ethyl acetoacetate: Contains a similar ketone group but lacks the nitrile group.
Uniqueness: 3-Ethyl-5-oxohexanenitrile is unique due to the presence of both the nitrile and ketone groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3-ethyl-5-oxohexanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-8(4-5-9)6-7(2)10/h8H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZXMWUXMWLHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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